

# Toxicological Profile of Buprofezin in Mammalian Systems: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Buprofezin (Standard)

Cat. No.: B10780566

[Get Quote](#)

## Executive Summary

Buprofezin is a thiadiazine insecticide that acts as an insect growth regulator by inhibiting chitin synthesis.<sup>[1][2]</sup> While highly effective against certain insect pests, understanding its toxicological profile in non-target mammalian systems is crucial for risk assessment. This document provides a comprehensive overview of the toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental effects of buprofezin in mammals.

In mammalian systems, buprofezin exhibits low to moderate acute toxicity via oral, dermal, and inhalation routes.<sup>[1][3]</sup> Following oral administration, it is rapidly absorbed and excreted, with no significant potential for accumulation.<sup>[2][4]</sup> The primary target organs identified in repeat-dose studies are the liver and the thyroid, where effects such as hypertrophy and increased organ weights are observed at high doses.<sup>[5]</sup> There is equivocal evidence regarding its genotoxic potential, with negative results in most in vitro assays but conflicting results in in vivo micronucleus studies.<sup>[1]</sup> However, buprofezin is not considered carcinogenic in rats or mice and is unlikely to pose a carcinogenic risk to humans.<sup>[1][4]</sup> It has shown no adverse effects on fertility or reproductive performance, and it is not considered a teratogen.<sup>[1][6]</sup> Based on a 2-year study in rats, a chronic reference dose (Acceptable Daily Intake or ADI) has been established at 0.009 mg/kg body weight/day.<sup>[1][7]</sup>



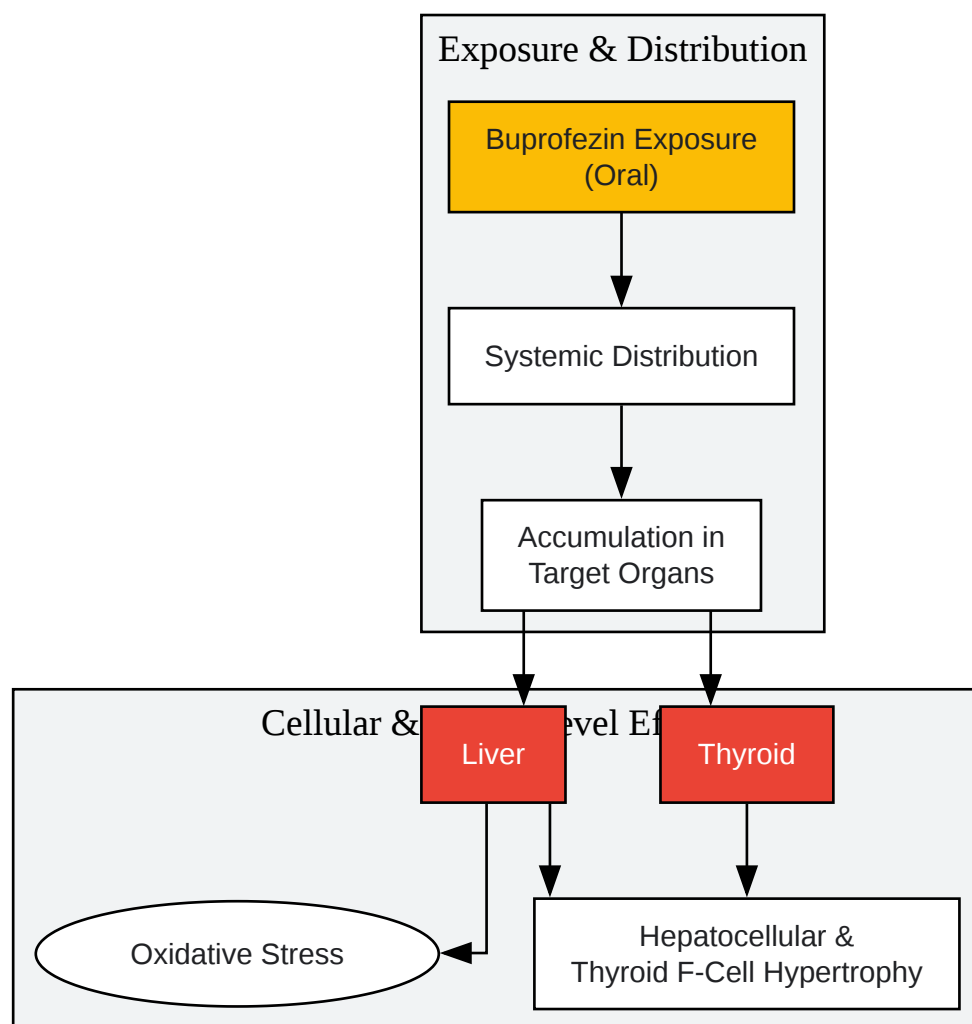
## Introduction

Buprofezin, with the IUPAC name (EZ)-2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-thiadiazinan-4-one, is an insecticide that interferes with the molting process of insects.<sup>[1]</sup> Its primary mechanism of action is the inhibition of chitin biosynthesis, a critical component of the insect exoskeleton. Due to its widespread use in agriculture, a thorough evaluation of its potential effects on mammalian health is essential for researchers, scientists, and regulatory bodies. This guide synthesizes key toxicological data from a range of mammalian studies.

## Mechanism of Action in Mammalian Systems

Unlike insects, mammals do not synthesize chitin, so the primary insecticidal mechanism of action is not relevant. In mammals, toxic effects observed at high exposure levels are primarily associated with the liver and thyroid.<sup>[3][5]</sup> Studies suggest that buprofezin can accumulate in the liver and induce oxidative stress.<sup>[8][9]</sup> The observed hypertrophy in liver and thyroid cells is a common adaptive response to xenobiotic exposure.<sup>[1]</sup>





[Click to download full resolution via product page](#)

Caption: Proposed pathway for Buprofezin toxicity in mammalian target organs.

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetic profile of buprofezin has been primarily studied in rats.

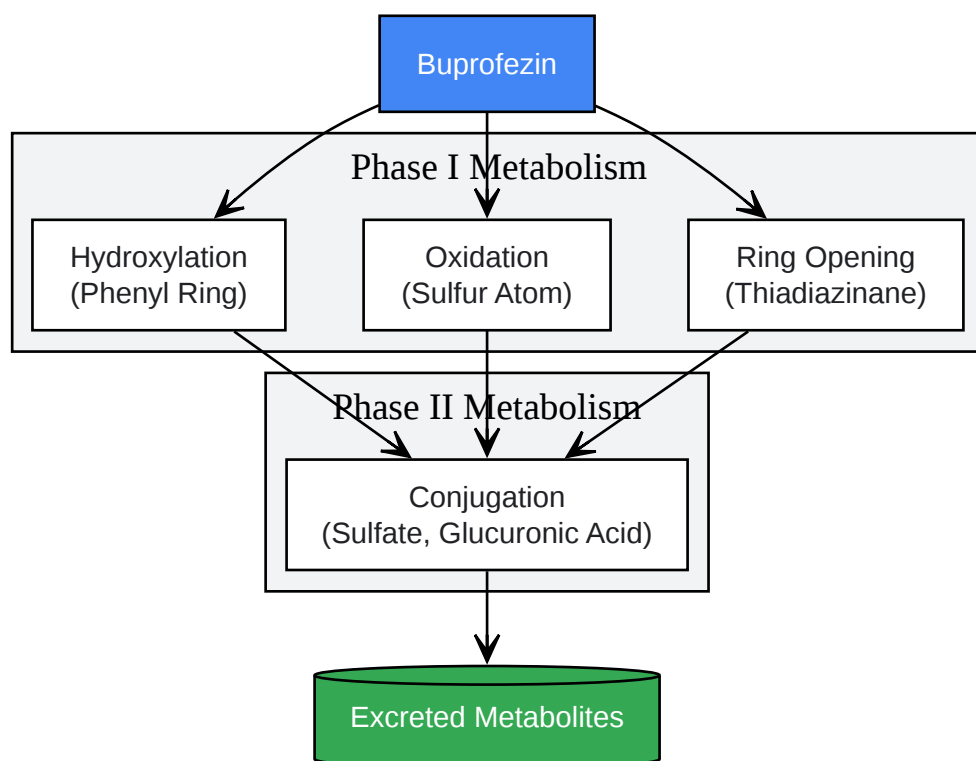
**4.1 Absorption** Following oral administration, buprofezin is rapidly absorbed, with peak plasma concentrations (C<sub>max</sub>) reached approximately 9 hours post-dosing.[1][2] Studies in bile-duct cannulated rats indicate that oral absorption is around 40-45% of the administered dose.[1][10]



**4.2 Distribution** Bupropfen is widely distributed throughout the body's organs and tissues within 2 hours of dosing.[3] The highest concentrations are typically found in erythrocytes, the thyroid, and the liver.[1][2] There is no evidence of significant accumulation in tissues.[2][4]

**4.3 Metabolism** Bupropfen is extensively metabolized, primarily in the liver.[1] The main metabolic pathways include:

- Hydroxylation of the phenyl ring.[1][2][4]
- Oxidation of the sulfur atom.[4][6]
- Opening of the thiadiazinane ring.[2]
- Conjugation with sulfate and glucuronic acid.[1][2]



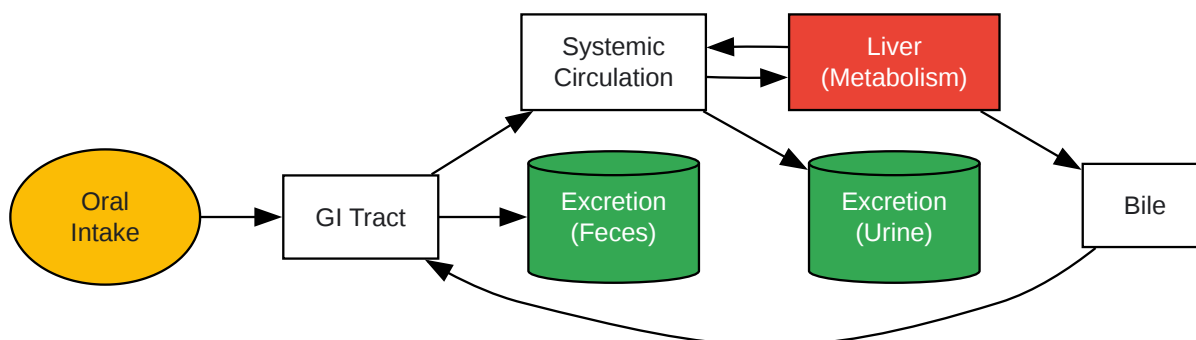
[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of Bupropfen in mammalian systems.

**4.4 Excretion** Excretion of bupropfen and its metabolites is rapid, with over 80% of an administered dose eliminated within 48 hours.[1] The primary route of excretion is via the feces



(70-74%), largely due to significant biliary excretion (30-38%).<sup>[1][2][6]</sup> A smaller portion is excreted in the urine (22-25%).<sup>[1][2]</sup>



[Click to download full resolution via product page](#)

Caption: Overview of Bupropfen's absorption, distribution, metabolism, and excretion (ADME).

## Toxicological Endpoints

### Acute Toxicity

Bupropfen demonstrates low to moderate acute toxicity in mammalian models. It is not a skin irritant and is only slightly irritating to the eyes. It did not cause skin sensitization in guinea pig studies.<sup>[3]</sup>

Table 1: Acute Toxicity of Bupropfen



Species	Route	Sex	LD50 / LC50 Value	Citation(s)
Rat	Oral	M/F	1635–3847 mg/kg bw	[1]
Rat	Oral	M	2198 mg/kg bw	
Rat	Oral	F	2355 mg/kg bw	
Mouse	Oral	M/F	>10,000 mg/kg bw	[1]
Rabbit	Oral	M/F	>5,000 mg/kg bw	[1]
Hamster	Oral	M/F	>10,000 mg/kg bw	[1]
Rat	Dermal	M/F	>5,000 mg/kg bw	

| Rat | Inhalation | M/F | >4.57 mg/L (4-hr) |[1] |

## Sub-chronic and Chronic Toxicity

The primary target organs in repeated-dose studies are the liver and thyroid.[3][5] Effects observed at higher doses include increased liver and thyroid weights, hepatocellular hypertrophy, and thyroid follicular cell hypertrophy.[1][6]

Table 2: No-Observed-Adverse-Effect-Levels (NOAELs) from Repeated Dose Studies



Species	Study Duration	Critical Effect	NOAEL	Citation(s)
Rat	90-day	Increased liver/thyroid weight and histological changes	3.4 - 4.1 mg/kg bw/day (40 ppm)	[6]
Rat	2-year	Thyroid F-cell hypertrophy	0.9 mg/kg bw/day (20 ppm)	[1]
Mouse	2-year	Increased liver weight	1.8-1.9 mg/kg bw/day (20 ppm)	
Dog	13-week	Increased liver weight, elevated plasma alkaline phosphatase	10 mg/kg bw/day	[1][6]

| Dog | 2-year | Increased liver weight, hepatocellular hypertrophy, bile duct hyperplasia | 2 mg/kg bw/day |[6][10] |

## Genotoxicity

The genotoxicity profile of buprofezin is considered equivocal.[1] It has consistently tested negative in a range of in vitro assays, including bacterial mutation (Ames) tests.[1][3] However, results from in vivo mouse micronucleus assays are conflicting.[1] One study noted an increase in micronuclei, suggesting a potential aneugenic (chromosome loss) rather than a clastogenic (chromosome breakage) mechanism, though this was not confirmed in other in vivo tests.[1]

Table 3: Summary of Genotoxicity Findings

Assay Type	System	Result	Citation(s)
Gene Mutation	In vitro (Bacteria, e.g., Ames test)	Negative	[1]
Chromosome Aberration	In vitro (Mammalian cells)	Negative	[1]



| Micronucleus Test | In vivo (Mouse bone marrow) | Conflicting / Equivocal |[1][3] |

## Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. Buprofezin was not found to be carcinogenic in rats.[1] In mice, a slight, non-dose-responsive increase in liver adenomas was seen in females at high doses but was within the historical control range.[1] The U.S. EPA's Cancer Assessment Review Committee classified buprofezin as having "Suggestive Evidence of Carcinogenicity, but not sufficient to assess human carcinogenic potential" based on these mouse liver tumors.[5] The overall consensus is that buprofezin is unlikely to pose a carcinogenic risk to humans.[1]

## Reproductive and Developmental Toxicity

Buprofezin has been evaluated for its effects on reproduction and development in multi-generational and teratology studies.

Table 4: Reproductive and Developmental Toxicity NOAELs

Study Type	Species	Endpoint	NOAEL	Citation(s)
<b>2-Generation Reproduction</b>	<b>Rat</b>	<b>Parental Toxicity</b>	<b>6.46 mg/kg bw/day</b>	<b>[1]</b>
2-Generation Reproduction	Rat	Offspring Toxicity (Reduced pup weight gain)	6.46 mg/kg bw/day	[1]
2-Generation Reproduction	Rat	Reproductive Effects	66.0 mg/kg bw/day (Highest dose tested)	[1]
Developmental Toxicity	Rat	Maternal Toxicity	50 mg/kg bw/day	[6]
Developmental Toxicity	Rat	Embryo/Fetal Toxicity	200 mg/kg bw/day	[1]
Developmental Toxicity	Rabbit	Maternal Toxicity	50 mg/kg bw/day	[6]



| Developmental Toxicity | Rabbit | Embryo/Fetal Toxicity | 50 mg/kg bw/day |[1] |

No effects on male or female fertility or overall reproductive performance have been observed. [1] Buprofezin did not show any teratogenic potential in either rats or rabbits.[6] Evidence suggests that young animals may be more sensitive, with reduced pup body weight being the critical effect in offspring.[1][3]

## Neurotoxicity

The majority of evidence indicates that buprofezin does not have the potential to induce neurotoxicity in mammals.[4][8] A 13-week dietary neurotoxicity study in rats found no treatment-related gross or histopathological changes in the central or peripheral nervous systems.[3] However, one study has suggested that acute high-dose exposure could induce some neurobehavioral effects in rats.[8]

## Human Health Risk Assessment

Regulatory agencies establish health-based guidance values to protect human populations from potential adverse effects.

Table 5: Human Health Guidance Values for Buprofezin

Value	Definition	Value	Basis (Critical Study & Endpoint)	Safety Factor	Citation(s)
ADI	Acceptable Daily Intake	0-0.009 mg/kg bw/day	2-year rat study; NOAEL of 0.9 mg/kg bw/day based on thyroid F-cell hypertrophy	100	[1][2][7]



| ARfD | Acute Reference Dose | 0.5 mg/kg bw | 13-week dog study | 100 [\[1\]](#)[\[7\]](#) |

Medical surveillance of workers in a plant producing buprofezin has not revealed any compound-related adverse health effects.[\[1\]](#)

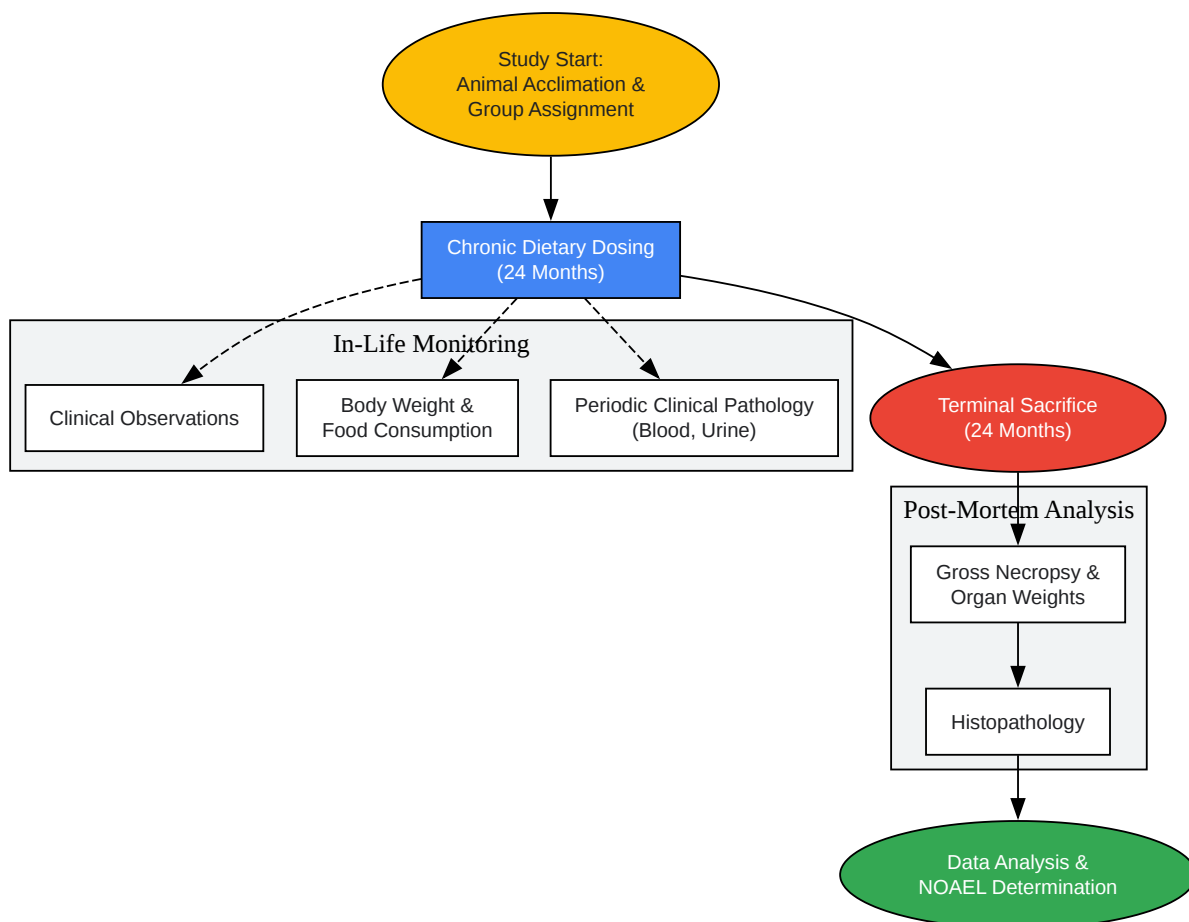
## Experimental Protocols

### Key Study Protocol: 2-Year Chronic Toxicity/Carcinogenicity Study in Rats

This type of study is critical for determining the NOAEL used to establish the ADI.

- Test System: Sprague-Dawley rats (e.g., 50/sex/dose group).
- Administration: Buprofezin administered in the diet at various concentrations (e.g., 0, 20, 200, 2000 ppm).
- Duration: 24 months (2 years).
- Observations (In-life): Daily clinical observations for signs of toxicity, weekly measurements of body weight and food consumption, and periodic ophthalmoscopic examinations.
- Clinical Pathology: Blood and urine samples collected at multiple intervals (e.g., 6, 12, 18, and 24 months) for hematology and clinical chemistry analysis.
- Terminal Procedures: At 24 months, all surviving animals are euthanized. A full necropsy is performed, and organ weights (e.g., liver, kidneys, thyroid) are recorded.
- Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. Target organs (liver, thyroid) are examined in all dose groups.
- Endpoint Determination: The highest dose at which no statistically or biologically significant adverse effects are observed is determined as the NOAEL.





[Click to download full resolution via product page](#)

Caption: Generalized workflow for a 2-year chronic toxicity study in rodents.

## Conclusion

The toxicological profile of buprofezin in mammalian systems is well-characterized. It possesses low acute toxicity and is rapidly metabolized and excreted without significant



bioaccumulation. The primary target organs upon repeated exposure are the liver and thyroid, with effects such as cellular hypertrophy occurring at doses well above expected human exposure levels. While there is some equivocal evidence for genotoxicity in vivo, the weight of evidence suggests buprofezin is not genotoxic. It is not considered carcinogenic or a reproductive toxicant. The established human health guidance values, such as the ADI of 0.009 mg/kg bw/day, are based on comprehensive long-term animal studies and are considered protective of public health.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [fao.org](http://fao.org) [[fao.org](http://fao.org)]
- 2. [apps.who.int](http://apps.who.int) [[apps.who.int](http://apps.who.int)]
- 3. Information archivée dans le Web | Information Archived on the Web [[publications.gc.ca](http://publications.gc.ca)]
- 4. [pestidereform.org](http://pestidereform.org) [[pestidereform.org](http://pestidereform.org)]
- 5. [downloads.regulations.gov](http://downloads.regulations.gov) [[downloads.regulations.gov](http://downloads.regulations.gov)]
- 6. 821. Buprofezin (Pesticide residues in food: 1991 evaluations Part II Toxicology) [[inchem.org](http://inchem.org)]
- 7. [fao.org](http://fao.org) [[fao.org](http://fao.org)]
- 8. [longdom.org](http://longdom.org) [[longdom.org](http://longdom.org)]
- 9. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 10. [efsa.onlinelibrary.wiley.com](http://efsa.onlinelibrary.wiley.com) [[efsa.onlinelibrary.wiley.com](http://efsa.onlinelibrary.wiley.com)]
- To cite this document: BenchChem. [Toxicological Profile of Buprofezin in Mammalian Systems: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10780566#toxicological-profile-of-buprofezin-in-mammalian-systems>]

---

#### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)